

physical and chemical properties of 2-(4- Phenylthiazol-2-YL)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Phenylthiazol-2-YL)acetic acid

Cat. No.: B150953

[Get Quote](#)

An In-depth Technical Guide to 2-(4- Phenylthiazol-2-YL)acetic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-(4-Phenylthiazol-2-YL)acetic acid**, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-(4-Phenylthiazol-2-YL)acetic acid, with the CAS number 16441-28-4, possesses a molecular formula of C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol. While comprehensive experimental data for all physical properties are not readily available, the following table summarizes known and estimated values.

Property	Value	Source/Notes
Molecular Formula	C ₁₁ H ₉ NO ₂ S	[1]
Molecular Weight	219.26 g/mol	[1]
CAS Number	16441-28-4	[1]
Melting Point	90-91 °C	[2]
Boiling Point	Estimated >400 °C	Estimation based on similar aromatic carboxylic acids.
Flash Point	209.6 °C	[2]
Solubility	Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.	General solubility characteristics of similar thiazole derivatives.
pKa	Estimated 4-5	Estimation based on the carboxylic acid group.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **2-(4-Phenylthiazol-2-YL)acetic acid**. While a complete set of publicly available spectra is limited, the following tables outline the expected chemical shifts for ¹H and ¹³C NMR, and potential fragmentation patterns in mass spectrometry based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10-12	Singlet (broad)	1H, -COOH
~7.8-8.0	Multiplet	2H, Phenyl H (ortho)
~7.3-7.5	Multiplet	3H, Phenyl H (meta, para)
~7.1	Singlet	1H, Thiazole H
~3.8	Singlet	2H, -CH ₂ -

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~175	-COOH
~168	Thiazole C2
~150	Thiazole C4
~134	Phenyl C (ipso)
~129	Phenyl CH
~128	Phenyl CH
~126	Phenyl CH
~115	Thiazole C5
~40	-CH ₂ -

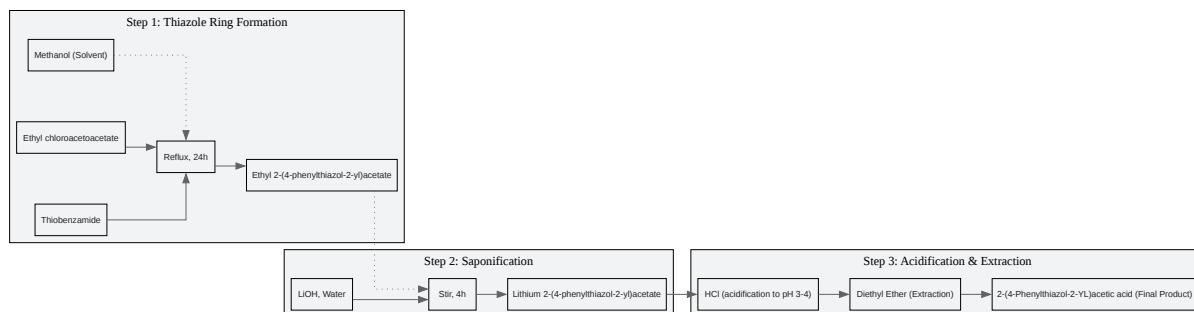
Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-(4-Phenylthiazol-2-YL)acetic acid** is expected to show a molecular ion peak [M]⁺ at m/z 219. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the acetic acid side chain.

Experimental Protocols

Synthesis of 2-(4-Phenylthiazol-2-YL)acetic acid

A common synthetic route to **2-(4-Phenylthiazol-2-YL)acetic acid** involves the Hantzsch thiazole synthesis.[\[1\]](#)


Materials:

- Thiobenzamide
- Ethyl chloroacetoacetate
- Methanol
- Lithium hydroxide (LiOH)
- Water
- Diethyl ether
- Magnesium sulfate (MgSO₄)
- Hydrochloric acid (HCl)

Procedure:

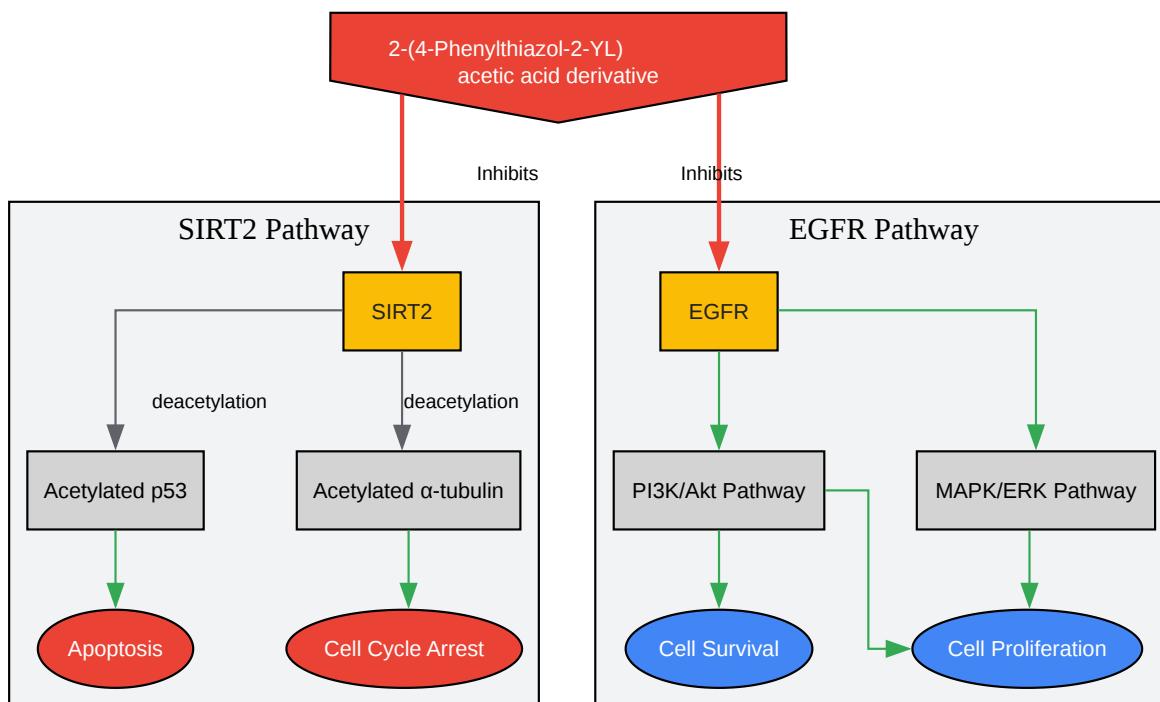
- A suspension of thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[\[1\]](#)
- Ethyl chloroacetoacetate (1.7 g, 10.36 mmol) is added to the suspension.[\[1\]](#)
- The reaction mixture is heated to reflux for 24 hours.[\[1\]](#)
- After cooling to room temperature, a solution of LiOH (1 g) in water (4 mL) is added.[\[1\]](#)
- The mixture is stirred at room temperature for 4 hours.[\[1\]](#)
- The reaction mixture is concentrated under reduced pressure.[\[1\]](#)

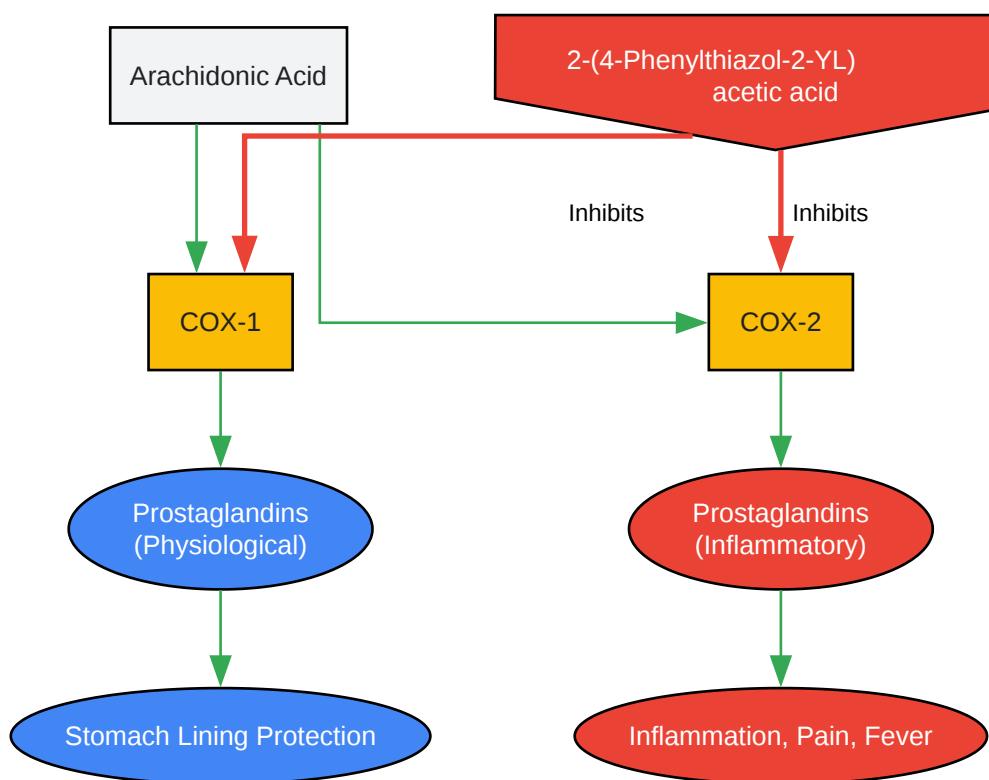
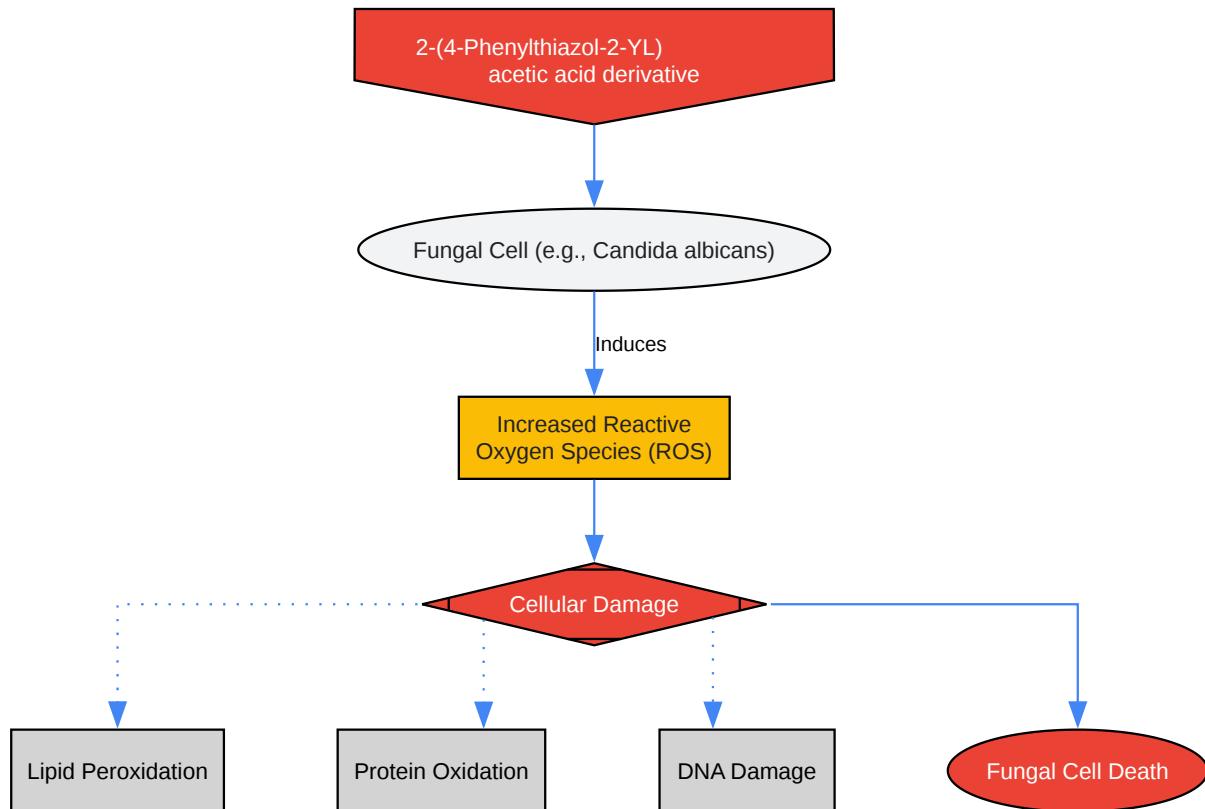
- The residue is suspended in water and extracted with diethyl ether. The organic layer is discarded.[1]
- The aqueous layer is acidified to pH 3-4 with HCl and then extracted with diethyl ether.[1]
- The combined organic layers are dried over MgSO₄, filtered, and concentrated to yield **2-(4-phenylthiazol-2-yl)acetic acid**.[1]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-(4-Phenylthiazol-2-YL)acetic acid**.

Biological Activities and Signaling Pathways


Derivatives of **2-(4-Phenylthiazol-2-YL)acetic acid** have shown promise in several therapeutic areas, including as anticancer, antifungal, and anti-inflammatory agents. The following sections



detail the putative mechanisms of action.

Anticancer Activity: Targeting SIRT2 and EGFR

Certain thiazole derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer progression.

- **SIRT2 Inhibition:** SIRT2 is a deacetylase that plays a role in cell cycle regulation and tumorigenesis. Its inhibition can lead to the accumulation of acetylated proteins, such as p53 and α -tubulin, which can induce cell cycle arrest and apoptosis.
- **EGFR Inhibition:** EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation, survival, and metastasis. Inhibition of EGFR blocks these pro-cancerous signals.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oxidative Stress Responses in the Human Fungal Pathogen, *Candida albicans* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2-(4-Phenylthiazol-2-YL)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150953#physical-and-chemical-properties-of-2-4-phenylthiazol-2-yl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com